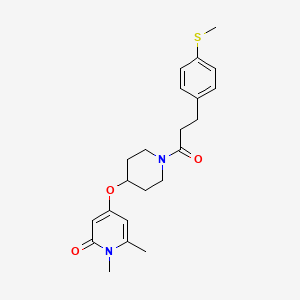
1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a compound that stands out for its intricate structure and potential applications in various scientific fields. This compound belongs to a broader class of molecules known for their complex interactions within biological systems and synthetic versatility in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one involves multi-step synthesis. It starts with the functionalization of the pyridin-2(1H)-one core, followed by the introduction of the piperidin-4-yloxy group. Each step requires specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial synthesis of this compound may involve streamlined processes, including continuous flow synthesis to enhance efficiency and scalability. The use of automation and advanced analytical techniques ensures consistency in production quality.
化学反応の分析
Types of Reactions: 1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one can undergo various reactions such as:
Oxidation: Utilizes oxidizing agents like potassium permanganate.
Reduction: Commonly employs hydride sources such as lithium aluminum hydride.
Substitution: Often facilitated by nucleophiles and electrophiles under controlled conditions.
Reagents and Conditions:
Oxidation: : Requires strong oxidants and acidic conditions.
Reduction: : Performed in inert atmosphere with strong reducing agents.
Substitution: : Takes place in polar aprotic solvents to stabilize intermediates.
Major Products: The reactions typically yield modified pyridin-2(1H)-one derivatives, which can further be utilized in drug development or as intermediates in more complex synthetic pathways.
科学的研究の応用
This compound finds applications in multiple domains:
Chemistry: : Used as an intermediate in synthesizing more complex organic molecules.
Biology: : Helps in studying enzyme interactions and metabolic pathways.
Medicine: : Potential use in developing therapeutic agents for treating various diseases.
Industry: : Applied in the manufacturing of advanced materials and chemical sensors.
作用機序
The mechanism by which 1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding modulates the biological pathways and can lead to either inhibition or activation of these targets. Key pathways may include signal transduction, gene expression modulation, and metabolic regulation.
類似化合物との比較
When compared to compounds like 4-phenylpiperidin-4-yl derivatives, 1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one exhibits unique properties due to its methylthio group and complex piperidinyl-pyridin-2(1H)-one scaffold. Similar compounds might include:
4-Phenylpiperidin-4-yl derivatives: : Structurally similar but lacking the methylthio group.
Pyridin-2(1H)-one derivatives: : Varying in substituents on the pyridinone ring but without the piperidinyl linkage.
By highlighting its distinct structural features and applications, this compound emerges as a significant compound in modern scientific research.
特性
IUPAC Name |
1,6-dimethyl-4-[1-[3-(4-methylsulfanylphenyl)propanoyl]piperidin-4-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-14-19(15-22(26)23(16)2)27-18-10-12-24(13-11-18)21(25)9-6-17-4-7-20(28-3)8-5-17/h4-5,7-8,14-15,18H,6,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEVTAOQFYJQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CCC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2-benzoylbenzoyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2724628.png)
![1-[4-Fluoro-2-(1-piperidyl)phenyl]ethanol](/img/structure/B2724631.png)
![6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one](/img/structure/B2724632.png)

![N-[(4-methoxyphenyl)methyl]-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2724635.png)
![ethyl 10'-ethoxy-4'-(2-hydroxyphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate](/img/structure/B2724637.png)

![(3-([4-(4-Methoxyphenyl)piperazin-1-YL]sulfonyl)propyl)amine](/img/structure/B2724641.png)
![rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylicacid,cis](/img/structure/B2724642.png)
![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/new.no-structure.jpg)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2724645.png)



